molecular formula C22H14F3NO2 B5038148 4-(phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide

4-(phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide

Cat. No.: B5038148
M. Wt: 381.3 g/mol
InChI Key: CLWCXAINDHQJHU-UHFFFAOYSA-N
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Description

4-(Phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide is a synthetic organic compound characterized by the presence of a phenylethynyl group and a trifluoromethoxy phenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the coupling of 4-(trifluoromethoxy)phenylmagnesium bromide with 4-iodobenzamide under palladium-catalyzed cross-coupling conditions. This reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield benzaldehyde derivatives, while reduction of the benzamide moiety can produce primary amines.

Scientific Research Applications

4-(Phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can bind to target proteins or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to the combination of its phenylethynyl and trifluoromethoxy groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-phenylethynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3NO2/c23-22(24,25)28-20-14-12-19(13-15-20)26-21(27)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-15H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWCXAINDHQJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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